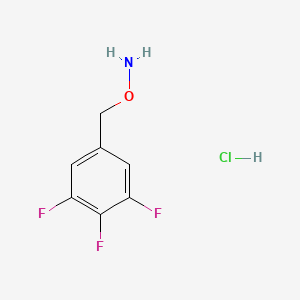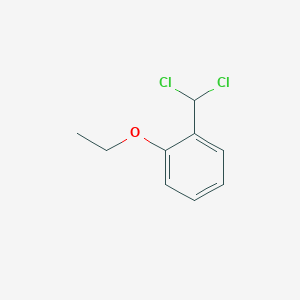
1-(Dichloromethyl)-2-ethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dichloromethyl)-2-ethoxybenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a dichloromethyl group and an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dichloromethyl)-2-ethoxybenzene can be achieved through several methods. One common approach involves the chloromethylation of 2-ethoxybenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the benzene ring to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Dichloromethyl)-2-ethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of 2-ethoxybenzoic acid or 2-ethoxybenzaldehyde.
Reduction: Formation of 1-methyl-2-ethoxybenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Dichloromethyl)-2-ethoxybenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic substrates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Dichloromethyl)-2-ethoxybenzene involves its interaction with various molecular targets. The dichloromethyl group can undergo electrophilic aromatic substitution reactions, allowing the compound to act as a precursor for the synthesis of other biologically active molecules. The ethoxy group enhances the compound’s solubility and reactivity, facilitating its use in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Dichloromethane: A simple chlorinated hydrocarbon with similar reactivity but lacks the aromatic ring.
Dichloromethyl methyl ether: Another chlorinated compound used in organic synthesis, but with different functional groups.
Uniqueness: 1-(Dichloromethyl)-2-ethoxybenzene is unique due to the presence of both a dichloromethyl group and an ethoxy group on the benzene ring This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis
Eigenschaften
Molekularformel |
C9H10Cl2O |
|---|---|
Molekulargewicht |
205.08 g/mol |
IUPAC-Name |
1-(dichloromethyl)-2-ethoxybenzene |
InChI |
InChI=1S/C9H10Cl2O/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6,9H,2H2,1H3 |
InChI-Schlüssel |
JSPAIYCLOSZFPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


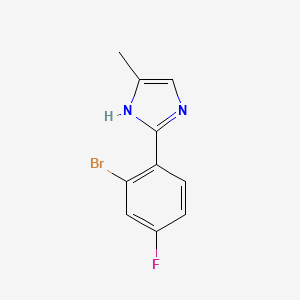

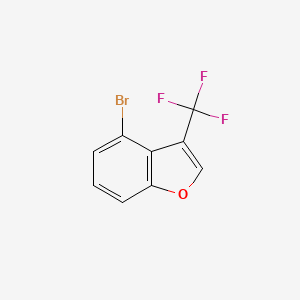
![Pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13689987.png)
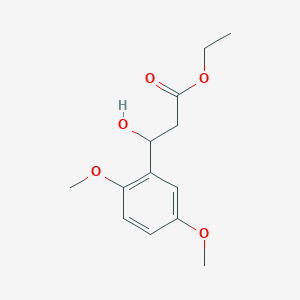

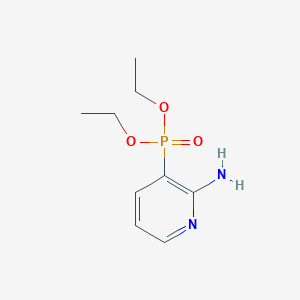
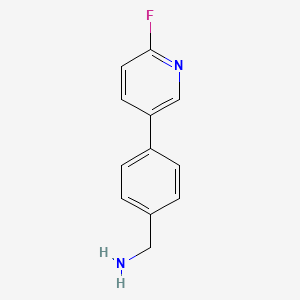

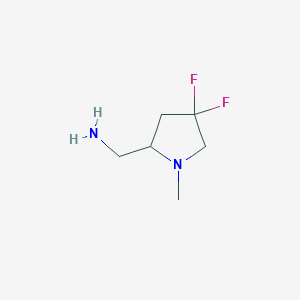
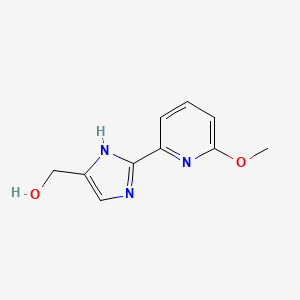

![8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13690031.png)
